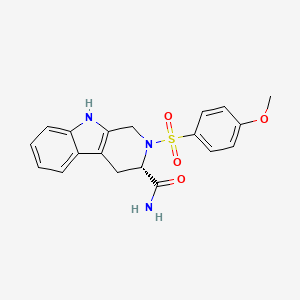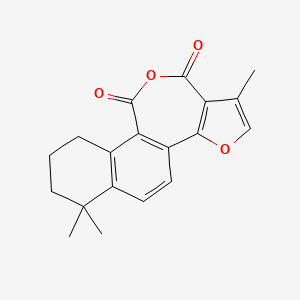
(Rac)-Pregabalin-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Pregabalin-d10 is a deuterated form of pregabalin, a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The “d10” indicates that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can help in pharmacokinetic studies by providing a distinct mass difference for detection in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Pregabalin-d10 typically involves the incorporation of deuterium into the pregabalin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the pregabalin structure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Optimization of Reaction Conditions: Ensuring efficient incorporation of deuterium while maintaining the integrity of the pregabalin structure.
Purification: Using techniques such as chromatography to isolate the desired deuterated product.
化学反応の分析
Types of Reactions
(Rac)-Pregabalin-d10 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
(Rac)-Pregabalin-d10 has several applications in scientific research:
Pharmacokinetic Studies: The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry.
Metabolic Studies: Understanding how the body metabolizes pregabalin and its deuterated form.
Drug Development: Investigating the effects of deuterium substitution on the pharmacological properties of pregabalin.
Biological Research: Studying the interactions of this compound with various biological targets.
作用機序
(Rac)-Pregabalin-d10, like pregabalin, binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate, norepinephrine, and substance P, which are involved in pain and seizure pathways. The deuterium substitution does not significantly alter the mechanism of action but can affect the compound’s pharmacokinetics.
類似化合物との比較
Similar Compounds
Pregabalin: The non-deuterated form of (Rac)-Pregabalin-d10.
Gabapentin: Another medication used for similar indications but with a different chemical structure.
Deuterated Drugs: Other deuterated compounds used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its deuterium substitution, which provides advantages in pharmacokinetic and metabolic studies. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated pregabalin.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
169.29 g/mol |
IUPAC名 |
3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D |
InChIキー |
AYXYPKUFHZROOJ-ZVKOAREQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN |
正規SMILES |
CC(C)CC(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
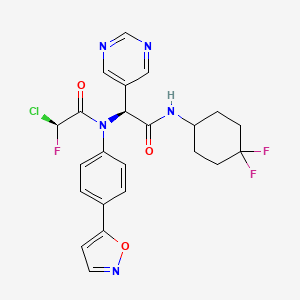
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
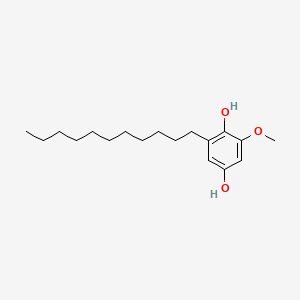
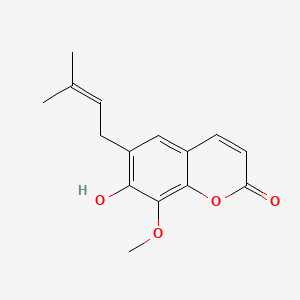

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
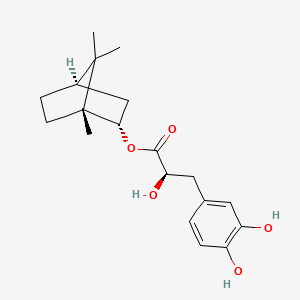
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
